Direct Isomer Comparison: (E)-NIASP (Niasp) versus (Z)-NIASP in D2 and 5‑HT2 Receptor Affinity
Head‑to‑head competition binding assays performed under identical conditions demonstrate that (E)-NIASP (Niasp) and its geometric isomer (Z)-NIASP exhibit measurable differences in both D2 receptor affinity and D2/5‑HT2 selectivity. (E)-NIASP displays a D2 Ki of 0.72 nM and a 5‑HT2 Ki of 1.14 nM, yielding a D2/5‑HT2 selectivity ratio of approximately 1.6‑fold [1]. In contrast, (Z)-NIASP is more potent at the D2 receptor (Ki = 0.35 nM) and more selective (Ki 5‑HT2 = 1.75 nM), giving a D2/5‑HT2 selectivity ratio of approximately 5‑fold [1]. These data underscore that the E‑isomer, which defines Niasp, possesses a distinct receptor binding signature that cannot be assumed for the Z‑isomer or for racemic mixtures.
| Evidence Dimension | Receptor binding affinity (Ki) and D2/5‑HT2 selectivity |
|---|---|
| Target Compound Data | (E)-NIASP: D2 Ki = 0.72 nM; 5‑HT2 Ki = 1.14 nM; D2/5‑HT2 selectivity ratio ≈ 1.6 |
| Comparator Or Baseline | (Z)-NIASP: D2 Ki = 0.35 nM; 5‑HT2 Ki = 1.75 nM; D2/5‑HT2 selectivity ratio ≈ 5.0 |
| Quantified Difference | (Z)-NIASP is 2.1‑fold more potent at D2; (E)-NIASP is 3.1‑fold less selective for D2 over 5‑HT2 |
| Conditions | In vitro competition binding assays using rat striatal (D2) and cortical (5‑HT2) membrane preparations; radioligand [3H]spiperone (D2) and [3H]ketanserin (5‑HT2) |
Why This Matters
For applications requiring precise D2 receptor quantification without confounding 5‑HT2 signal, the documented D2/5‑HT2 selectivity of (E)-NIASP (1.6‑fold) versus (Z)-NIASP (5‑fold) informs experimental design and data interpretation.
- [1] Lever JR, Scheffel UA, Stathis M, Musachio JL, Wagner HN Jr. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. Life Sciences. 1990;46(26):1967-1976. View Source
